molecular formula C15H19NO5 B1456628 (4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 103667-57-8

(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B1456628
CAS No.: 103667-57-8
M. Wt: 293.31 g/mol
InChI Key: FEPRPINUVNZMRY-PZORYLMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves a reaction with pyridine and CHCl3 at ambient temperature for 72 hours, yielding a 98% result . The second step involves a reaction with dimethylsulfoxide at 80°C for 4 hours, yielding a 66% result . The third step involves a reaction with HCl at ambient temperature for 84 hours, yielding a 94% result . The final step involves a reaction with 4 M NaOH in tetrahydrofuran and H2O for 0.83 hours, yielding a 97% result .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 293.32 . It is recommended to be stored sealed in dry conditions at 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Metabotropic Glutamate Receptor Research

The compound has been studied for its activity at metabotropic glutamate receptors (mGluRs). Specifically, the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, closely related to the compound , displayed selectivity for mGluR6. This suggests its potential as a useful pharmacological research tool (Tueckmantel et al., 1997).

Neuroprotection Against Excitotoxicity

Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), another related compound, has shown efficacy in protecting neurons against excitotoxic degeneration. This was demonstrated in murine cortical cultures, where 2R,4R-APDC attenuated neuronal degeneration induced by N-methyl-D-aspartate (NMDA). This finding encourages the exploration of similar compounds as neuroprotective drugs (Battaglia et al., 1998).

Angiotensin Converting Enzyme Inhibition

Compounds derived from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, closely resembling the query compound, have been synthesized and evaluated as angiotensin converting enzyme (ACE) inhibitors. One of these compounds, 5v, emerged as a potent non-carboxylic acid ACE inhibitor with minimal toxicity (Addla et al., 2013).

Antimycobacterial Properties

Pyrrolo[1,2-a]quinoline derivatives, which include structural motifs similar to the query compound, have been synthesized and evaluated for their anti-tubercular activities. These compounds, particularly dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolidine-2,3-dicarboxylate, showed promising anti-TB activity against various Mycobacterium tuberculosis strains (Venugopala et al., 2020).

Synthesis of Biologically Active Compounds

(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate is potentially useful for the synthesis of various biologically active compounds. This application is supported by research in synthesizing pyrrolidine derivatives for different medicinal chemistry applications, such as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

GABA-Uptake Inhibition

N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, structurally related to the compound , have been synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. This research highlights the compound's relevance in studying neurotransmitter transport and modulation (Zhao et al., 2005).

Properties

IUPAC Name

1-O-benzyl 2-O-ethyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRPINUVNZMRY-PZORYLMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.